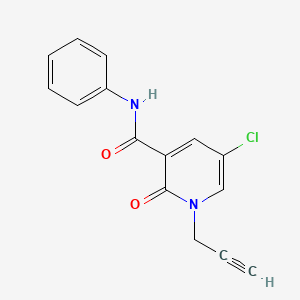

5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide

Description

5-Chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide is a pyridine-based heterocyclic compound featuring a carboxamide group at the 3-position, a chlorine substituent at the 5-position, and a 2-propynyl moiety at the 1-position. Its molecular formula is C15H12ClN2O2, with a molar mass of 295.7 g/mol. The compound’s structure combines electron-withdrawing (chloro, oxo) and electron-donating (phenyl, propynyl) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-2-8-18-10-11(16)9-13(15(18)20)14(19)17-12-6-4-3-5-7-12/h1,3-7,9-10H,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDIAGIQQXGUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320355 | |

| Record name | 5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339028-41-0 | |

| Record name | 5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine core, followed by the introduction of the chloro, phenyl, and propynyl groups. Key steps may include:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Chlorination: Introduction of the chloro group can be done using reagents like thionyl chloride or phosphorus pentachloride.

N-phenylation: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Propynylation: The propynyl group can be added using propargyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Medicinal Applications

Antiviral Activity

Research indicates that derivatives of similar pyridinecarboxamide compounds exhibit antiviral properties, particularly against HIV. For instance, compounds with structural similarities have shown low nanomolar inhibitory activity against wild-type HIV-1 and clinically relevant mutants . The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance antiviral efficacy.

Potential as Anticancer Agents

Studies have indicated that compounds with a pyridine core can interact with various biological targets involved in cancer progression. The presence of the chloro and propynyl groups may enhance the binding affinity to these targets, making it a candidate for further investigation in anticancer drug development.

Agricultural Applications

Herbicidal Properties

5-Chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide has been evaluated for its herbicidal potential. Similar compounds have shown effectiveness in inhibiting specific biochemical pathways in plants, particularly those involved in growth regulation and photosynthesis . The mechanism of action may involve interference with photosystem II or other critical metabolic processes.

Case Study 1: Antiviral Activity

A study published in PubMed highlighted the antiviral properties of pyrimidine derivatives, which include structural components similar to those found in this compound. The findings demonstrated significant inhibitory activity against HIV strains, suggesting that further exploration of this compound could yield promising results in antiviral therapies .

Case Study 2: Herbicide Development

Research conducted on herbicides has shown that compounds similar to this compound can effectively inhibit plant growth by targeting specific enzymes involved in fatty acid synthesis. This could lead to the development of new herbicides with improved efficacy and reduced resistance issues .

Mechanism of Action

The mechanism of action of 5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity is highly dependent on substituent patterns. Key comparisons include:

N-Benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Molecular Formula : C20H15Cl3N2O2

- Molar Mass : 421.7 g/mol

- Key Features :

- Replaces the phenyl group with a benzyl moiety.

- Introduces a 2,6-dichlorobenzyl group at the 1-position instead of propynyl.

- The benzyl substitution may alter binding affinity to target enzymes compared to the phenyl group in the parent compound .

O-(2-Propynyl)ethers

- Key Features: Share the 2-propynyl group but lack the pyridinecarboxamide core. Known as synergists in insecticides (e.g., enhancing pyrethroid toxicity by inhibiting oxidative metabolism).

- Implications :

5H-Furo[3,2-c]quinolin-4-ones

- Key Features: Furan-fused quinolinones with structural similarities in substitution patterns (e.g., allyl/propynyl groups). Synthesized via cyclization of intermediates like 4-(2-propynyl)oxy-1H-quinolin-2-ones.

- Implications :

Physicochemical Properties

| Property | Target Compound | N-Benzyl-dichlorobenzyl Analog | O-(2-Propynyl)ethers |

|---|---|---|---|

| Molecular Weight | 295.7 g/mol | 421.7 g/mol | ~150–300 g/mol |

| LogP (Predicted) | ~2.5 | ~4.0 | ~1.5–3.0 |

| Hydrogen Bond Acceptors | 3 | 4 | 2–3 |

- The target compound’s lower logP compared to the dichlorobenzyl analog suggests better aqueous solubility, which may improve bioavailability in biological systems.

Biological Activity

5-Chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide, with the CAS number 339028-41-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its anticancer and antimicrobial properties.

The molecular formula of this compound is C15H11ClN2O2. It features a pyridine ring substituted at various positions, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify the pyridine structure to enhance its pharmacological properties. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, in vitro assays using human lung adenocarcinoma (A549) cells showed that certain derivatives reduced cell viability effectively. The structure-dependent nature of these compounds suggests that modifications can enhance their potency against cancer cells.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| 5-Chloro Compound | A549 | 20 | Significant reduction in viability |

| Compound X | A549 | 15 | More potent than standard cisplatin |

| Compound Y | HSAEC1-KT | >100 | Low cytotoxicity in non-cancerous cells |

In particular, compounds containing free amino groups showed promising results, indicating their potential as anticancer agents with lower toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Effective against resistant strains |

| Klebsiella pneumoniae | 20 µg/mL | Moderate efficacy |

| Pseudomonas aeruginosa | 15 µg/mL | Effective against resistant strains |

The findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant bacteria .

Case Studies

Several case studies have been published focusing on the biological activities of similar pyridine derivatives. For instance:

- Anticancer Study : A study evaluated a series of pyridine derivatives against various cancer cell lines, revealing that modifications in the substituents significantly impacted their anticancer efficacy.

- Antimicrobial Resistance : Research highlighted the role of pyridine derivatives in combating antibiotic resistance, particularly in strains resistant to conventional treatments like linezolid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.